2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
This compound, also known as 2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide, has a molecular formula of C20H22F3NO3 . It has an average mass of 381.389 Da and a monoisotopic mass of 381.155182 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 22 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . Unfortunately, the specific structure details are not available in the retrieved resources.Scientific Research Applications
Synthesis and Characterization
Research on similar acetamide derivatives emphasizes their synthesis and characterization, highlighting the importance of structural analysis in understanding their potential applications. For example, the synthesis and characterization of various acetamide derivatives have been detailed, providing insights into their structural properties and potential as intermediates in pharmaceutical development (Zhong-cheng & Wan-yin, 2002)[https://consensus.app/papers/synthesis-characterization-zhongcheng/a420975e969750e5babdc8391a7d8748/?utm_source=chatgpt].
Photocatalytic Degradation
Studies have explored the photocatalytic degradation of pharmaceutical compounds, indicating the environmental applications of acetamide derivatives in water treatment and pollution control. For instance, the photocatalytic degradation of paracetamol, a related acetamide, has been investigated, showing significant degradation under UV light, which suggests potential environmental benefits in treating pharmaceutical contaminants (Jallouli et al., 2017)[https://consensus.app/papers/degradation-paracetamol-nanoparticles-fiber-jallouli/badf17fbe9da5021826a43105b551a94/?utm_source=chatgpt].
Anticancer and Anti-inflammatory Applications
Acetamide derivatives have been studied for their potential anticancer, anti-inflammatory, and analgesic activities. The development of new chemical entities in this class aims to discover therapeutic agents with improved efficacy and safety profiles (Rani, Pal, Hegde, & Hashim, 2014)[https://consensus.app/papers/anticancer-antiinflammatory-analgesic-activities-rani/8bb6eba6f35f541c8b73d6255680cf63/?utm_source=chatgpt]. This area of research is particularly promising for the development of novel treatments for various diseases.
Photochemistry and Optical Properties
The photochemistry and optical properties of related compounds have been investigated, providing valuable information for their potential use in material science and as indicators in chemical reactions (Udagawa, Fukuyoshi, Morimoto, Tanimoto, & Nakagaki, 2011)[https://consensus.app/papers/photochemistry-flutamide-media-investigation-reaction-udagawa/1d6521e109925c52be123eb1c4d669ee/?utm_source=chatgpt]. Understanding these properties can lead to applications in sensing, imaging, and as components in photodynamic therapy.
Properties
IUPAC Name |
2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO3/c1-14(2)9-10-26-17-7-4-8-18(12-17)27-13-19(25)24-16-6-3-5-15(11-16)20(21,22)23/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMCNNICTZVUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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